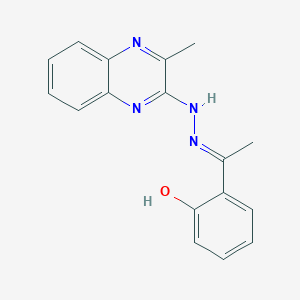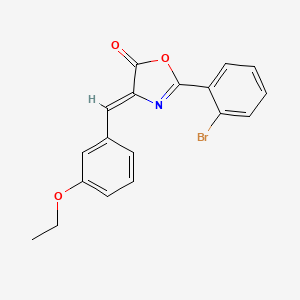
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine, also known as BNMP, is a chemical compound that belongs to the class of piperazine derivatives. BNMP has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases.
Mechanism of Action
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. The activation of these receptors leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are responsible for regulating mood and behavior. This compound has also been found to act as an antagonist at the 5-HT2C receptor, which is involved in regulating appetite and body weight.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are responsible for regulating mood and behavior. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine in lab experiments is its selectivity towards serotonin receptors. This allows researchers to study the specific effects of serotonin on various physiological and biochemical processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine. One of the potential applications of this compound is in treating drug addiction. This compound has been found to reduce drug-seeking behavior in animal models, making it a potential candidate for treating addiction. Moreover, this compound has also been found to have neuroprotective effects, which make it a potential candidate for treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to explore the potential therapeutic applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a selective serotonin receptor agonist, targeting the 5-HT1A and 5-HT2A receptors, and has shown promising results in treating various diseases, including depression, anxiety, and schizophrenia. This compound has various biochemical and physiological effects, including increasing the levels of dopamine, norepinephrine, and serotonin in the brain. While there are limitations to using this compound in lab experiments, there are several future directions for research on its potential therapeutic applications in treating addiction and neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine and 2-naphthalenemethyl chloride in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The resulting product is purified through column chromatography to obtain pure this compound.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, including depression, anxiety, and schizophrenia. This compound has been found to act as a selective serotonin receptor agonist, which makes it a potential candidate for treating mood disorders. Moreover, this compound has also shown antipsychotic effects, which make it a potential candidate for treating schizophrenia.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-2-4-21-13-18(5-7-20(21)3-1)15-24-9-11-25(12-10-24)16-19-6-8-22-23(14-19)27-17-26-22/h1-8,13-14H,9-12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJHKAIHZJUKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-chloro-3-pyridazinyl)-4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046325.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6046343.png)


![N-methyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6046361.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6046365.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046371.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6046377.png)
![2-(1,3-benzothiazol-2(3H)-ylidene)-4-[cyclohexyl(methyl)amino]-3-oxobutanenitrile](/img/structure/B6046383.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6046388.png)
![N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6046403.png)
![2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6046406.png)
![2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6046434.png)